

1,4-Dichlorobicyclo[2.2.2]octane CAS number and identifiers.

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Compound of Interest

Compound Name: 1,4-Dichlorobicyclo[2.2.2]octane

Cat. No.: B075740

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In-Depth Technical Guide: 1,4-Dichlorobicyclo[2.2.2]octane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,4-Dichlorobicyclo[2.2.2]octane**, including its chemical identifiers, physicochemical properties, synthesis, and its relevance in medicinal chemistry.

Chemical Identity and Identifiers

1,4-Dichlorobicyclo[2.2.2]octane is a halogenated bicyclic organic compound. Its rigid, three-dimensional structure makes it a subject of interest in various chemical disciplines, including synthetic and medicinal chemistry.

Table 1: Chemical Identifiers for **1,4-Dichlorobicyclo[2.2.2]octane**

Identifier	Value
CAS Number	1123-39-3[1][2][3]
Molecular Formula	C ₈ H ₁₂ Cl ₂ [1][2][3]
IUPAC Name	1,4-dichlorobicyclo[2.2.2]octane[2]
Synonyms	Bicyclo[2.2.2]octane, 1,4-dichloro-[2]
InChI	InChI=1S/C8H12Cl2/c9-7-1-2-8(10,5-3-7)6-4-7/h1-6H2[2]
InChIKey	OAGIKCZVYNHNCJ-UHFFFAOYSA-N[2]
Canonical SMILES	<chem>C1CC2(CCC1(CC2)Cl)Cl</chem> [2]
DSSTox Substance ID	DTXSID10300129[1][2]
NSC Number	135012[1][2]

Physicochemical and Spectroscopic Data

The physicochemical properties of **1,4-Dichlorobicyclo[2.2.2]octane** are crucial for its handling, application in synthesis, and for predicting its behavior in biological systems.

Table 2: Physicochemical Properties of **1,4-Dichlorobicyclo[2.2.2]octane**

Property	Value
Molecular Weight	179.09 g/mol [3]
Exact Mass	178.0316058 Da[1][2]
Appearance	White crystalline solid (predicted)
Density	1.21 g/cm ³ [1]
Boiling Point	225.7 °C at 760 mmHg[1]
Flash Point	87.8 °C[1]
Vapor Pressure	0.127 mmHg at 25°C[1]
XLogP3	2.9[1][2]
Complexity	111[1][2]
Hydrogen Bond Donor Count	0[1][2]
Hydrogen Bond Acceptor Count	0[1][2]

Spectroscopic Information: While detailed spectra are not readily available in public databases, PubChem lists the availability of ¹³C NMR and GC-MS data, which are essential for structural confirmation.

Synthesis and Experimental Protocols

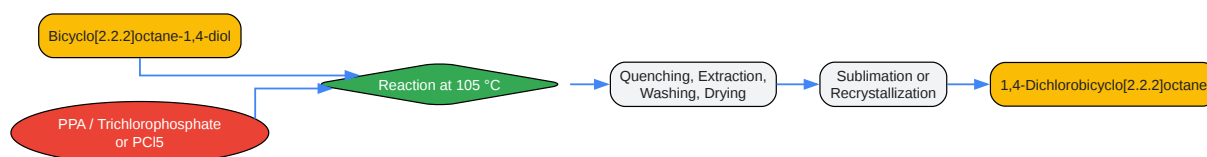
The primary route for the synthesis of **1,4-Dichlorobicyclo[2.2.2]octane** involves the halogenation of bicyclo[2.2.2]octane-1,4-diol.

Synthesis from Bicyclo[2.2.2]octane-1,4-diol

A common method for converting tertiary alcohols to alkyl chlorides is through the use of reagents like phosphorus pentachloride or a mixture of polyphosphoric acid (PPA) and a chlorinating agent.

Experimental Protocol:

- **Reaction:** Bicyclo[2.2.2]octane-1,4-diol is reacted with a chlorinating agent such as phosphorus pentachloride (PCl₅) or a mixture of polyphosphoric acid (PPA) and trichlorophosphate.
- **Reaction Conditions:** A cited, though brief, protocol specifies reacting bicyclo[2.2.2]octane-1,4-diol with PPA and trichlorophosphate at 105 °C for 45 minutes.^[1]
- **Work-up and Purification:** A typical work-up for such a reaction would involve quenching the reaction mixture with ice-water, followed by extraction with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer would then be washed with a basic solution (e.g., saturated sodium bicarbonate) to neutralize any remaining acid, washed with brine, and dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). The solvent would then be removed under reduced pressure, and the crude product purified, likely by sublimation or recrystallization, to yield **1,4-Dichlorobicyclo[2.2.2]octane**.



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Synthesis workflow for **1,4-Dichlorobicyclo[2.2.2]octane**.

Role in Medicinal Chemistry and Drug Development

The bicyclo[2.2.2]octane (BCO) scaffold is increasingly utilized in medicinal chemistry as a bioisosteric replacement for the para-substituted phenyl ring. This substitution can lead to significant improvements in the physicochemical and pharmacokinetic properties of drug candidates.

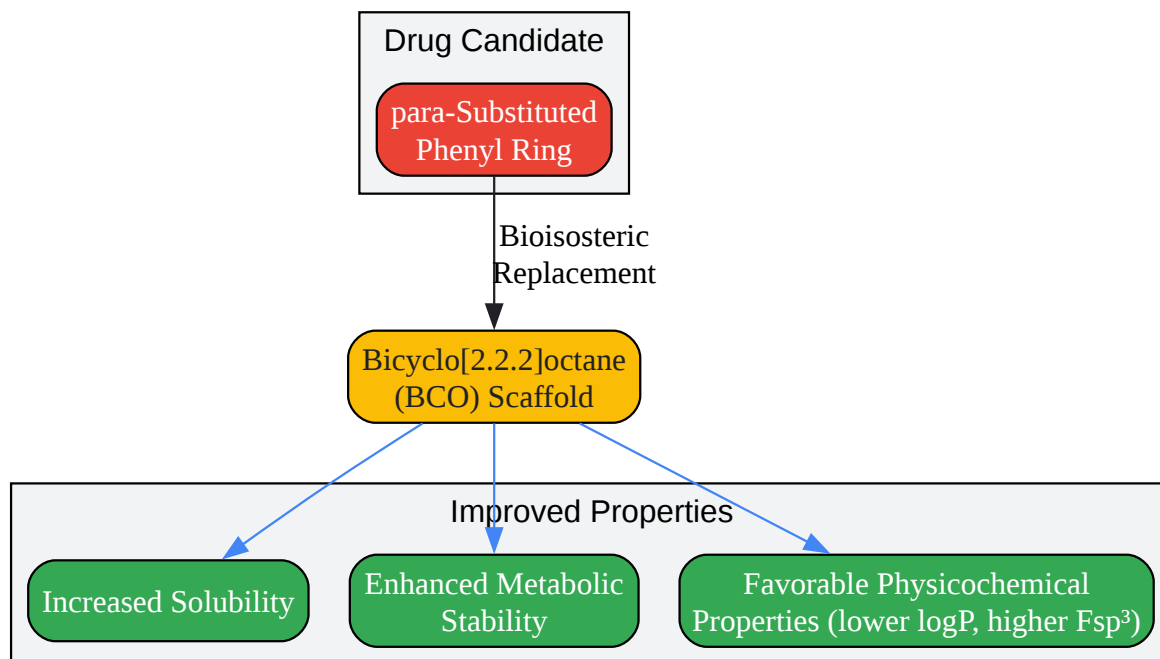
Key Advantages of the BCO Scaffold:

- **Improved Solubility:** The non-planar, saturated nature of the BCO core can disrupt crystal lattice packing and improve aqueous solubility compared to flat aromatic systems.
- **Enhanced Metabolic Stability:** The absence of aromatic C-H bonds susceptible to oxidative metabolism can lead to increased metabolic stability and a longer half-life of the drug.
- **Favorable Physicochemical Properties:** The BCO scaffold generally leads to a lower logP and a higher fraction of sp³ carbons (Fsp³), which are desirable traits for modern drug candidates.
- **Rigid Conformation:** The rigid BCO core provides a well-defined exit vector for substituents, allowing for precise spatial orientation and interaction with biological targets.

While specific biological activity for **1,4-Dichlorobicyclo[2.2.2]octane** is not extensively documented in publicly available literature, its parent scaffold has been incorporated into various biologically active compounds, including:

- **Paclitaxel Mimetics:** The BCO skeleton has been used as a rigid core to mimic the complex structure of the anticancer drug paclitaxel.
- **Central Nervous System (CNS) Agents:** Derivatives of bicyclo[2.2.2]octane have been synthesized and evaluated for their activity on the central nervous system.
- **Local Anesthetics:** The rigid BCO framework has been used to create conformationally restricted analogues of local anesthetics.

The 1,4-dichloro substitution pattern on the BCO core would offer specific steric and electronic properties that could be exploited in the design of novel therapeutic agents, for example, by influencing binding affinity or modifying metabolic pathways.



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Bicyclo[2.2.2]octane as a bioisostere for the phenyl ring.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for **1,4-Dichlorobicyclo[2.2.2]octane** is not readily available. However, based on the data for the related compound 1,4-Diazabicyclo[2.2.2]octane and general principles for handling chlorinated organic compounds, the following precautions should be taken:

- **Personal Protective Equipment (PPE):** Wear appropriate protective gloves, clothing, and eye/face protection.
- **Handling:** Use in a well-ventilated area, preferably under a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
- **Fire Safety:** Keep away from heat, sparks, open flames, and hot surfaces. Use appropriate extinguishing media for chemical fires (e.g., dry chemical, CO₂, or foam).

- Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

It is crucial to perform a thorough risk assessment before handling this compound.

Conclusion

1,4-Dichlorobicyclo[2.2.2]octane is a well-characterized compound with a range of defined physicochemical properties. Its synthesis from bicyclo[2.2.2]octane-1,4-diol is a feasible laboratory procedure. While direct biological applications of this specific dichlorinated derivative are not widely reported, its structural motif, the bicyclo[2.2.2]octane core, is of significant and growing importance in the field of drug discovery and development. Researchers can leverage the unique properties of this scaffold to design novel therapeutic agents with improved pharmacological profiles. Further investigation into the biological activities of **1,4-Dichlorobicyclo[2.2.2]octane** itself may reveal new opportunities for its application in medicinal chemistry.

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